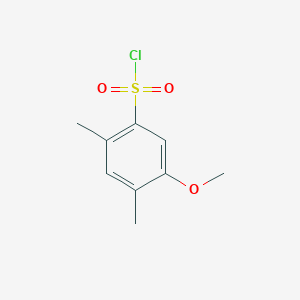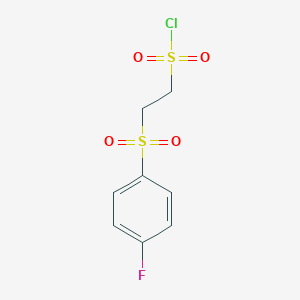![molecular formula C4H7ClF3NO2 B1443221 2-[(2,2,2-三氟乙基)氨基]乙酸盐酸盐 CAS No. 303049-67-4](/img/structure/B1443221.png)
2-[(2,2,2-三氟乙基)氨基]乙酸盐酸盐
描述
“2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 303049-67-4 . It has a molecular weight of 193.55 . The IUPAC name for this compound is [(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride” is 1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学研究应用
医药:止痛药研究
该化合物用于合成对大麻素受体具有亲和力的类似物 。这些受体参与疼痛调节,这些类似物可能导致开发新的止痛药。
农业:兽用杀虫剂
在农业领域,特别是在兽医学领域,该化学物质是合成氟拉虫胺的关键中间体 。氟拉虫胺是一种广谱杀虫剂,用于保护动物免受寄生虫的侵害。
材料科学:有机合成
作为重要的原料和中间体,2-[(2,2,2-三氟乙基)氨基]乙酸盐酸盐用于有机合成,这可能导致开发具有独特性能的新材料 .
环境科学:非甾体抗炎药残留分析
该化合物已应用于环境科学中,用于测定地表水和废水中非甾体抗炎药 (NSAID) 的残留量,表明其在环境监测和安全方面发挥作用 .
分析化学:羧酸衍生化
在分析化学中,它用于将水性羧酸衍生化为相应的 2,2,2-三氟乙酰胺衍生物,然后更容易分析和检测 .
生物化学:生物活性分子合成
安全和危害
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Mode of Action
It’s known that this compound plays a critical role in the structure and function of fluralaner, which is highly effective against various parasites in animals .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .
生化分析
Biochemical Properties
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amino acid metabolism, such as glycine decarboxylase. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties like solubility and lipophilicity . These interactions are essential for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through specific pathways, which can impact cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoroethyl group allows the compound to form stable complexes with target enzymes, inhibiting or activating their activity . This interaction can lead to downstream effects on gene expression, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors essential for amino acid metabolism. The compound’s trifluoroethyl group influences its interaction with metabolic enzymes, affecting the flux of metabolites and altering metabolite levels . These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility and lipophilicity influence its localization and accumulation in different cellular compartments . Understanding these factors is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
2-[(2,2,2-Trifluoroethyl)amino]acetic acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2.ClH/c5-4(6,7)2-8-1-3(9)10;/h8H,1-2H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKRWLAXKNCPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303049-67-4 | |
| Record name | 2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1443139.png)






![7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1443150.png)



![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)

